3-(2-chlorophenyl)-5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-4-carboxamide
Descripción
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1,2-oxazole-4-carboxamide is a heterocyclic organic molecule featuring a pyrrolo-pyridine core fused with an oxazole moiety. Its structure includes a 2-chlorophenyl substituent, a methyl group at position 5 of the oxazole ring, and a carboxamide linkage to a substituted ethyl-pyrrolo-pyridine side chain.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-13-17(18(24-29-13)15-5-3-4-6-16(15)22)20(27)23-9-12-26-11-8-14-7-10-25(2)19(14)21(26)28/h3-8,10-11H,9,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBZFDQZSUXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=CC4=C(C3=O)N(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares structural and functional attributes of the target compound with structurally related analogs.
Key Observations:
Structural Diversity: The target compound uniquely combines an oxazole with a pyrrolo[2,3-c]pyridine, whereas analogs like the thiazolo-pyrimidine () or chromeno-pyridine () exhibit distinct fused-ring systems . The carboxamide linker in the target compound differentiates it from ester-based derivatives (e.g., Ethyl 2-(4-carboxybenzylidene)...), which may influence solubility and target binding .
The 7-oxo-pyrrolo-pyridine moiety in the target compound is structurally analogous to kinase inhibitors like those targeting JAK or PI3K pathways, though specific data for this compound remains unreported .
Synthetic Challenges :
- The target compound’s multi-step synthesis (e.g., oxazole formation, pyrrolo-pyridine functionalization) contrasts with simpler analogs like benzamide derivatives (), which may limit scalability .
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or crystallographic data for the target compound were identified in the provided evidence. Structural comparisons rely on inferences from related scaffolds (e.g., thiazolo-pyrimidine packing in ) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
